Scientific Field: Analytical Chemistry
Summary of the Application: 2,4-Dinitrophenylacetic acid is used as both an analyte and an indicator in conventional acid-base titration.
Methods of Application: Unlike the traditional acid-base titration that calls for the addition of phenolphthalein as the indicator of the endpoint, this method uses 2,4-dinitrophenylacetic acid as the analyte and indicator.
Scientific Field: Organic Chemistry
Summary of the Application: 2,4-Dinitrophenylacetic acid is used in the preparation of 2-hydroxy-4-nitrohenzonitrile, which is required for the synthesis of parabactin azide, a catecholamide siderophore photoaffinity label.
Summary of the Application: 2,4-Dinitrophenylacetic acid is commonly used as a reagent in organic synthesis, offering a versatile platform for the introduction of dinitrophenyl and acetic acid moieties into different molecules.
Scientific Field: Industrial Chemistry
Summary of the Application: 2,4-Dinitrophenylacetic acid is used in the production of dyes, pharmaceuticals, and agricultural chemicals.
Summary of the Application: 2,4-Dinitrophenylacetic acid has been reported to be used in coupling reactions with diazonium salts.
Scientific Field: Physical Chemistry
Summary of the Application: The infrared spectrum of 2,4-Dinitrophenylacetic acid has been studied, providing valuable data for the identification and analysis of this compound.
2,4-Dinitrophenylacetic acid is an organic compound with the molecular formula . It consists of a phenyl ring substituted with two nitro groups at the 2 and 4 positions and an acetic acid moiety. This compound is known for its distinctive yellow-orange color, which is attributed to the presence of nitro groups that contribute to its electronic properties. It is primarily used in analytical chemistry as a reagent and indicator due to its ability to undergo color changes in response to pH variations.
DNPA's mechanism of action depends on the specific application. In derivatization, it reacts with amine groups, forming a stable amide and altering the original molecule's properties for easier analysis.
DNPA is considered a hazardous material due to several factors:
The primary reactions involving 2,4-Dinitrophenylacetic acid include:
Several methods exist for synthesizing 2,4-Dinitrophenylacetic acid:
2,4-Dinitrophenylacetic acid has various applications:
Interaction studies involving 2,4-Dinitrophenylacetic acid focus on its reactivity with various biological and chemical agents. For instance:
These studies help elucidate the compound's behavior in different chemical environments.
Several compounds share structural or functional similarities with 2,4-Dinitrophenylacetic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,4-Dinitrophenol | Hydroxyl group on a dinitro-substituted phenol | Used primarily as a reagent for carbonyl detection |
| 2,4-Dinitrophenylhydrazine | Hydrazine derivative with dinitro substituents | Commonly used for identifying carbonyl compounds |
| Nitroacetic Acid | Acetic acid with a single nitro group | Less reactive than 2,4-Dinitrophenylacetic acid |
Uniqueness of 2,4-Dinitrophenylacetic Acid: Its dual role as both an analyte and an indicator in titrations distinguishes it from other similar compounds. The specific placement of nitro groups enhances its reactivity and colorimetric properties, making it particularly valuable in analytical applications .
Irritant